Cas no 1126636-34-7 (4-(2-Nitrophenyl)oxazole)
4-(2-Nitrophenyl)oxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Nitrophenyl)oxazole
- BVB63634
- 4-(2-nitrophenyl)-1,3-oxazole
- 1126636-34-7
- AKOS016002651
- DTXSID40606762
- SCHEMBL7260463
-
- MDL: MFCD11845060
- Inchi: 1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H
- InChI Key: DGQGIMSTNHUPGW-UHFFFAOYSA-N
- SMILES: O1C=NC(=C1)C1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03784206g/mol
- Monoisotopic Mass: 190.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.8Ų
4-(2-Nitrophenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130572-1g |
4-(2-nitrophenyl)oxazole |
1126636-34-7 | 95% | 1g |
$297 | 2021-08-05 | |
| Chemenu | CM130572-5g |
4-(2-nitrophenyl)oxazole |
1126636-34-7 | 95% | 5g |
$893 | 2021-08-05 | |
| Chemenu | CM130572-1g |
4-(2-nitrophenyl)oxazole |
1126636-34-7 | 95% | 1g |
$271 | 2023-03-04 | |
| Ambeed | A611249-1g |
4-(2-Nitrophenyl)oxazole |
1126636-34-7 | 95+% | 1g |
$256.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757508-1g |
4-(2-Nitrophenyl)oxazole |
1126636-34-7 | 98% | 1g |
¥2508.00 | 2024-08-09 |
4-(2-Nitrophenyl)oxazole Suppliers
4-(2-Nitrophenyl)oxazole Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-(2-Nitrophenyl)oxazole
4-(2-Nitrophenyl)oxazole: A Comprehensive Overview
4-(2-Nitrophenyl)oxazole, with the CAS number 1126636-34-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the oxazole family, which is a five-membered ring consisting of one oxygen atom and one nitrogen atom. The presence of the nitrophenyl group at the 4-position of the oxazole ring imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.
The synthesis of 4-(2-Nitrophenyl)oxazole typically involves a condensation reaction between a substituted aldehyde or ketone and an amine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have employed transition metal catalysts to facilitate the formation of this compound under mild reaction conditions, which is particularly beneficial for large-scale production.
In terms of chemical properties, 4-(2-Nitrophenyl)oxazole exhibits strong electron-withdrawing effects due to the nitro group attached to the phenyl ring. This characteristic makes it highly reactive in various chemical transformations, such as nucleophilic aromatic substitution and electrophilic addition reactions. The compound's reactivity has been exploited in the development of novel materials, including high-performance polymers and advanced coatings.
The biological activity of 4-(2-Nitrophenyl)oxazole has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models. Furthermore, this compound has shown selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.
In the field of materials science, 4-(2-Nitrophenyl)oxazole has been utilized as a building block for constructing functional materials with tailored properties. For example, it has been incorporated into self-healing polymers and stimuli-responsive hydrogels, which have applications in tissue engineering and drug delivery systems. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing complex molecular architectures.
The environmental impact of 4-(2-Nitrophenyl)oxazole has also been a topic of interest. Studies have shown that this compound undergoes rapid degradation under UV light and microbial action, minimizing its persistence in natural ecosystems. However, further research is required to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, 4-(2-Nitrophenyl)oxazole, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. Its role as a versatile building block in organic synthesis, coupled with its promising biological activity and environmental compatibility, positions it as a key compound for future innovations across multiple disciplines.
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